molecular formula C16H16N2O2S B2986312 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313683-78-2

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2986312
CAS No.: 313683-78-2
M. Wt: 300.38
InChI Key: QVEPPJSPKBUSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with an acetyl group at the 4-position, linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. The tetrahydrobenzothiazole ring enhances conformational rigidity and may improve binding affinity in biological systems.

Properties

IUPAC Name

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10(19)11-6-8-12(9-7-11)15(20)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEPPJSPKBUSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Acetylation: The resulting benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acetylated benzothiazole with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on the Benzamide Ring

The benzamide ring’s substituents significantly influence physicochemical properties and reactivity. Key analogs include:

Nitro- and Chloro-Substituted Derivatives
  • 3-Methyl-4-nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide (): Features a nitro group (electron-withdrawing) at the 4-position and a methyl group at the 3-position. The tetrahydrobenzothiazole moiety is modified with dimethyl and oxo groups, increasing hydrophobicity. Potential applications: Nitro groups are often associated with antimicrobial activity.
  • 4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ():

    • Combines chloro (electron-withdrawing) and nitro groups, enhancing electrophilicity.
    • Molecular weight: 337.78 g/mol; higher polarity due to nitro and chloro substituents.
    • Comparison: The acetyl group in the target compound may offer better metabolic stability compared to nitro groups.
  • 2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ():

    • Dichloro substitution increases molecular weight (327.23 g/mol) and density (1.475 g/cm³).
    • pKa: ~6.66, suggesting moderate acidity compared to the acetylated target compound.
Oxygen-Containing Substituents
  • 4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide ():
    • Replaces benzothiazole with benzoxazole (oxygen instead of sulfur), reducing polarizability.
    • Lower density (1.226 g/cm³) and higher pKa (12.13) due to altered hydrogen-bonding capacity.
    • Highlights the importance of sulfur in benzothiazoles for electronic interactions.

Modifications to the Heterocyclic Moiety

Extended Chains and Functional Groups
  • 4-Oxo-4-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (): Incorporates a piperazinyl-oxobutanoate chain, increasing molecular weight (336.41 g/mol) and polarity. Density: 1.5 g/cm³, reflecting compact packing due to the extended chain. Potential for enhanced solubility and receptor binding compared to acetyl-substituted analogs.
Simpler Amide Derivatives
  • N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide ():
    • Propanamide substituent reduces steric bulk (MW: 210.30 g/mol).
    • Lower density (1.247 g/cm³) suggests weaker intermolecular interactions.
    • Demonstrates how acetyl vs. alkyl groups affect molecular packing.

Physicochemical Property Comparison

Compound (CAS/Key Identifier) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Notable Features
Target Compound (4-acetyl derivative) C₁₆H₁₈N₂O₂S ~302.39* ~1.3–1.4* ~7–8* Acetyl enhances electrophilicity
2,5-Dichloro derivative (476281-95-5) C₁₄H₁₂Cl₂N₂OS 327.23 1.475 6.66 Dichloro substitution
4-Chloro-3-nitro derivative (571952-43-7) C₁₄H₁₂ClN₃O₃S 337.78 N/A N/A Nitro and chloro synergy
Benzoxazole analog (898521-61-4) C₁₇H₁₈N₂O₃ 298.34 1.226 12.13 Oxygen heteroatom
Piperazinyl derivative (N/A) C₁₅H₂₀N₄O₃S 336.41 1.5 N/A Extended hydrophilic chain

*Estimated based on structural analogs.

Biological Activity

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S. The compound features a benzamide moiety linked to a tetrahydro-benzothiazole ring. The acetyl group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus50Effective against both methicillin-sensitive and resistant strains.
Escherichia coli100Moderate efficacy observed.
Candida albicans75Shows antifungal activity.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through specific pathways involving caspase activation. Further research is needed to elucidate the precise mechanisms involved.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interactions with enzymes critical for bacterial cell wall synthesis.
  • Receptor Binding : Potential binding to specific receptors involved in cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound showed significant activity against antibiotic-resistant strains of Staphylococcus aureus .
  • Anticancer Research : In vitro testing revealed that compounds with similar structures induced cell cycle arrest in human breast cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.